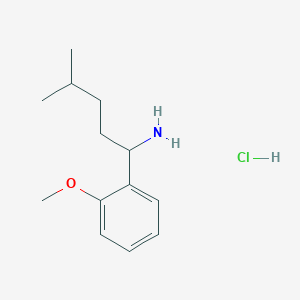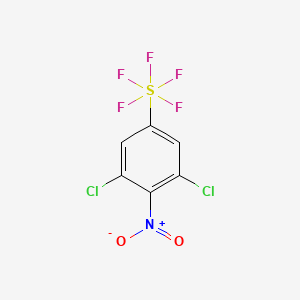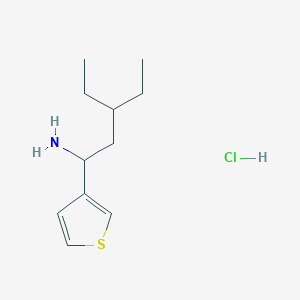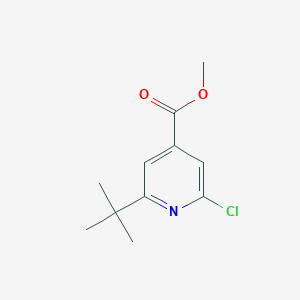
3-Methansulfonyl-1H-Indol
Übersicht
Beschreibung
3-methanesulfonyl-1H-indole is a useful research compound. Its molecular formula is C9H9NO2S and its molecular weight is 195.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-methanesulfonyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methanesulfonyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
3-Methansulfonyl-1H-Indol: Derivate wurden auf ihr Potenzial als antivirale Mittel untersucht. Zum Beispiel haben bestimmte Indolderivate eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt . Das Vorhandensein des Indol-Kerns kann mit hoher Affinität an mehrere Rezeptoren binden, was für die Entwicklung neuer therapeutischer Mittel mit antiviralen Eigenschaften von Vorteil ist.
Anti-HIV-Aktivität
Indolderivate sollen eine Anti-HIV-Aktivität aufweisen. Molekular-Docking-Studien neuartiger Indolyl-Derivate deuten darauf hin, dass sie die HIV-1-Replikation effektiv hemmen könnten, was eine potenzielle Möglichkeit für die Entwicklung neuer Anti-HIV-Medikamente darstellt .
Wirkmechanismus
Target of Action
3-Methanesulfonyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their roles can vary widely depending on the specific receptor and the biological context.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Biochemische Analyse
Biochemical Properties
3-Methanesulfonyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 3-methanesulfonyl-1H-indole, have been shown to bind with high affinity to multiple receptors, which is crucial for their biological activities . The interactions between 3-methanesulfonyl-1H-indole and these biomolecules often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its stability and efficacy in biochemical reactions .
Cellular Effects
3-Methanesulfonyl-1H-indole exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, 3-methanesulfonyl-1H-indole can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 3-methanesulfonyl-1H-indole involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 3-methanesulfonyl-1H-indole can inhibit the activity of specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate certain signaling pathways by binding to receptors and inducing conformational changes that lead to downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methanesulfonyl-1H-indole can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 3-methanesulfonyl-1H-indole, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to 3-methanesulfonyl-1H-indole in in vitro or in vivo studies has also been associated with changes in cellular function, such as alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 3-methanesulfonyl-1H-indole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the biological activity of 3-methanesulfonyl-1H-indole increases with increasing dosage up to a certain point, beyond which the activity plateaus or decreases .
Metabolic Pathways
3-Methanesulfonyl-1H-indole is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolic transformations can affect the biological activity and toxicity of 3-methanesulfonyl-1H-indole, as well as its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 3-methanesulfonyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and localization . Additionally, binding proteins, such as albumin, can facilitate the distribution of 3-methanesulfonyl-1H-indole in the bloodstream and its delivery to target tissues .
Subcellular Localization
The subcellular localization of 3-methanesulfonyl-1H-indole is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-methanesulfonyl-1H-indole may be localized to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its biological effects . The subcellular localization of 3-methanesulfonyl-1H-indole can also influence its stability and degradation, as well as its overall pharmacodynamic profile .
Eigenschaften
IUPAC Name |
3-methylsulfonyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-13(11,12)9-6-10-8-5-3-2-4-7(8)9/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURCQPDCRKARFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1458084.png)
